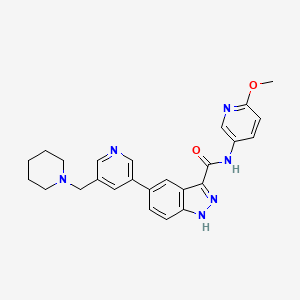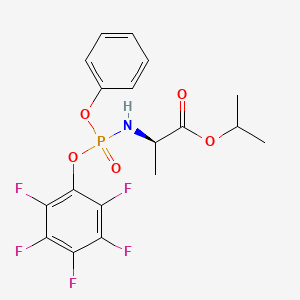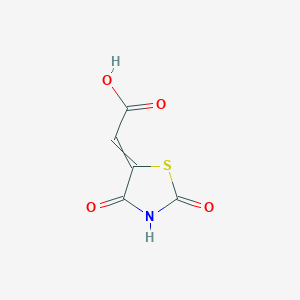
Ezeprogind disulfate
概要
説明
Ezeprogind disulfate is a neurotrophic inducer known for its potential in treating neurodegenerative diseases. It targets various causes of neurodegeneration, including amyloid beta protein and tau protein. This compound is particularly significant in the research of neurological disorders such as progressive supranuclear palsy, tauopathies, Alzheimer’s disease, and Parkinson’s disease .
準備方法
The synthesis of Ezeprogind disulfate involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes:
Formation of the benzimidazole core: This is achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the piperazine ring: The benzimidazole core is then reacted with a piperazine derivative in the presence of a suitable base.
Introduction of the disulfate group: The final step involves the addition of sulfuric acid to form the disulfate salt
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Ezeprogind disulfate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfate group to thiols or other sulfur-containing compounds.
科学的研究の応用
Ezeprogind disulfate has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of neurodegeneration and the role of neurotrophic factors.
Biology: The compound is employed in cellular and animal models to investigate its effects on neuron survival, neurite growth, and synaptic function.
Medicine: this compound is being developed as a therapeutic agent for neurodegenerative diseases, with ongoing clinical trials for conditions like progressive supranuclear palsy and Alzheimer’s disease.
Industry: It is used in the development of neuroprotective drugs and in the study of neuroinflammation and tauopathies .
作用機序
Ezeprogind disulfate exerts its effects by increasing the levels of the neurotrophic factor progranulin. It binds to prosaposin, a cofactor for progranulin processing, stabilizing the prosaposin-progranulin complex. This stabilization prevents progranulin cleavage and increases its secretion. Additionally, this compound inhibits microglial activation and proinflammatory cytokine production, and decreases tau phosphorylation .
類似化合物との比較
Ezeprogind disulfate is unique in its dual targeting of amyloid beta protein and tau protein, making it a versatile compound in neurodegenerative research. Similar compounds include:
Tramiprosate: A natural amino acid that binds to soluble amyloid beta and prevents its aggregation.
Deferoxamine mesylate: An iron chelator that reduces oxidative stress and has neuroprotective effects.
Anle138b: A compound that inhibits the aggregation of prion protein and alpha-synuclein.
These compounds share some neuroprotective properties but differ in their specific targets and mechanisms of action, highlighting the unique therapeutic potential of this compound.
特性
IUPAC Name |
N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N6.2H2O4S/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25;2*1-5(2,3)4/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28);2*(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYBNVHXNIZNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616671-13-6 | |
| Record name | AZP-2006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616671136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EZEPROGIND DISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L8UKH84T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium](/img/structure/B3181853.png)













